(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-, dimethyl ester

Description

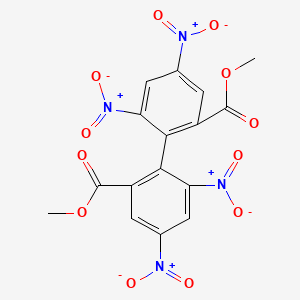

Chemical Structure and Properties The compound “(1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-, dimethyl ester” (CAS: 74590-04-8) is a nitro-functionalized biphenyl derivative with two carboxylic acid groups esterified as methyl esters. Its molecular formula is C₁₆H₁₀N₄O₁₂, and it features nitro (-NO₂) groups at the 4,4',6,6' positions and methyl ester (-COOCH₃) groups at the 2,2' positions.

Nitration: Starting with dimethyl [1,1'-biphenyl]-2,2'-dicarboxylate, nitration introduces nitro groups at the 4,4',6,6' positions.

Esterification: If necessary, carboxylic acid groups are protected as methyl esters to prevent undesired side reactions .

Properties

CAS No. |

74590-04-8 |

|---|---|

Molecular Formula |

C16H10N4O12 |

Molecular Weight |

450.27 g/mol |

IUPAC Name |

methyl 2-(2-methoxycarbonyl-4,6-dinitrophenyl)-3,5-dinitrobenzoate |

InChI |

InChI=1S/C16H10N4O12/c1-31-15(21)9-3-7(17(23)24)5-11(19(27)28)13(9)14-10(16(22)32-2)4-8(18(25)26)6-12(14)20(29)30/h3-6H,1-2H3 |

InChI Key |

DAKJWQDVVRIVKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2,2’-dicarboxylic acid, 4,4’,6,6’-tetranitro-, dimethyl ester typically involves the nitration of biphenyl derivatives followed by esterification. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow processes to enhance efficiency and yield. The esterification step is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is conducted under reflux conditions to drive the formation of the dimethyl ester.

Chemical Reactions Analysis

Types of Reactions: (1,1’-Biphenyl)-2,2’-dicarboxy

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents |

|---|---|---|---|---|

| (1,1'-Biphenyl)-2,2'-dicarboxylic acid, 4,4',6,6'-tetranitro-, dimethyl ester | 74590-04-8 | C₁₆H₁₀N₄O₁₂ | 484.28 | 4,4',6,6'-NO₂; 2,2'-COOCH₃ |

| 4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid dimethyl ester | 23305-76-2 | C₁₆H₁₂N₂O₈ | 384.28 | 4,4'-NO₂; 2,2'-COOCH₃ |

| 6,6'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid | 5457-32-9 | C₁₄H₈N₂O₈ | 332.22 | 6,6'-NO₂; 2,2'-COOH |

| [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2',6,6'-tetranitro- | 84642-54-6 | C₁₄H₆N₄O₁₂ | 422.22 | 2,2',6,6'-NO₂; 4,4'-COOH |

Table 2: Key Properties

| Property | Tetranitro-Dimethyl Ester | 4,4'-Dinitro-Dimethyl Ester | 6,6'-Dinitro Acid |

|---|---|---|---|

| Rotational Barrier (kcal/mol) | >25 (estimated) | ~15 | ~10 |

| Melting Point (°C) | 213–215 (lit.) | 180–185 (estimated) | 270–275 |

| Solubility in Water | Insoluble | Insoluble | Low |

| Primary Application | Atropisomer studies | MOF precursor | Historical resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.